(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride
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Overview
Description
“(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 1212105-25-3 . It is a powder at room temperature . The IUPAC name for this compound is (1R,5S)-3-azabicyclo [3.1.0]hexane-6-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO2.ClH/c8-6(9)5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4+,5+; . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The molecular weight of this compound is 163.6 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Synthesis and Reactivity
The molecule (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride has been the subject of various studies focusing on its synthesis and reactivity. Notable research includes the synthesis of chiral bicyclic azetidine derivatives through a sequence of reactions starting from (2S)-N-Benzoyl-2-azetidinecarboxylic acid, leading to several (5R)-1-azabicycloheptane derivatives (Barrett et al., 2002). Furthermore, the synthesis and characterization of various 3-azabicyclo[3.1.0]hexane derivatives highlight the molecule's potential as a building block in chemical synthesis (Kimura et al., 2015).
Biological Activities and Structural Studies
The molecule and its derivatives have also been explored for their biological activities. Notable studies include the investigation of 3-azabicyclo[3.1.0]hexanes synthesized via cyclopropylmagnesium carbenoids insertion into an intramolecular C–H bond adjacent to a nitrogen atom, showcasing the molecule's relevance in biological chemistry (Kimura et al., 2015).
Material and Catalytic Applications
Moreover, the molecule has found applications in the development of novel materials and catalysts. The diverse heteroanalogues of bicyclo[3.1.0]hexane, including those with nitrogen atoms, have been recognized as core structures of small molecules with varied biological activities. These structures have been used as conformationally locked analogues of nucleoside building blocks and as intrinsically interesting building blocks in several other applications, demonstrating the molecule's versatility (Jimeno et al., 2011).
Safety and Hazards
This compound has been classified under GHS07 and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-8-2-4-5(3-8)6(4)7(9)10;/h4-6H,2-3H2,1H3,(H,9,10);1H/t4-,5+,6?; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODLKSZWQIRKJQ-FTEHNKOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1)C2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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